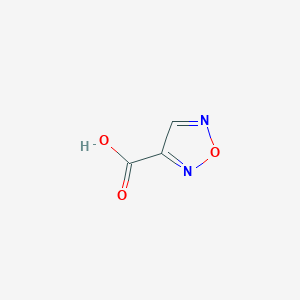

1,2,5-Oxadiazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLHCUQCDKBPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362841 | |

| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88598-08-7 | |

| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-Oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Core Properties and Applications

Introduction: 1,2,5-Oxadiazole-3-carboxylic acid, also known as furazan-3-carboxylic acid, is a heterocyclic organic compound featuring a five-membered oxadiazole ring functionalized with a carboxylic acid group.[1][2] The 1,2,5-oxadiazole (furazan) ring system is a notable scaffold in medicinal chemistry due to its unique electronic properties, stability, and ability to act as a bioisostere for other functional groups.[2][3] This scaffold is of significant interest to researchers in drug discovery and materials science.[4] Derivatives of 1,2,5-oxadiazole have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and vasodilating properties.[4][5] This document provides a comprehensive overview of the core properties of this compound, its synthesis, biological significance, and the experimental protocols used to determine its fundamental characteristics.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and drug formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂N₂O₃ | [6] |

| Molecular Weight | 114.06 g/mol | [6] |

| Appearance | Off-white to light brown solid | [7] |

| Melting Point | 70.22 °C (Predicted, EPI Suite) | [8] |

| Boiling Point | 235.22 °C (Predicted, EPI Suite) | [8] |

| Water Solubility | 310,937 mg/L (Predicted, EPA T.E.S.T.) | [8] |

| pKa | 2.66 ± 0.10 (Predicted) | [7] |

| CAS Number | 88598-08-7 | [9] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs typically involves the cyclization of a precursor followed by functional group manipulation. A common pathway for a substituted analog, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, involves the cyclization of a dioxime to form the core heterocyclic ring, followed by selective oxidation of a methyl group to the carboxylic acid.[10] This two-step process highlights a general strategy for accessing this class of compounds.

Applications in Drug Development and Biological Activity

The 1,2,5-oxadiazole moiety is a privileged structure in drug discovery, with derivatives showing promise in various therapeutic areas.[2][3] A particularly significant application is in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

IDO1 Inhibition in Cancer Immunotherapy

IDO1 is a rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[11][12] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[1][11] This metabolic shift suppresses the activity of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), allowing cancer cells to evade the immune system.[11]

Derivatives of 1,2,5-oxadiazole have been designed as potent IDO1 inhibitors. By blocking the IDO1 enzyme, these compounds prevent the degradation of tryptophan, thereby restoring T-cell function and reversing the immunosuppressive environment around the tumor.[12] This mechanism makes IDO1 inhibitors a promising strategy for enhancing the efficacy of cancer immunotherapies, such as checkpoint inhibitors.[11]

Key Experimental Protocols

The characterization of this compound relies on standard analytical techniques to determine its physical and chemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[13] For a pure crystalline solid, the melting range is typically sharp and narrow (0.5-1.0°C).

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, which is sealed at one end.[14][15]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

The sample is heated slowly and steadily, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[16]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[14]

-

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. Potentiometric titration is a precise and common method for its determination.[17]

-

Methodology (Potentiometric Titration):

-

A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is low.[17]

-

A pH electrode, calibrated with standard buffers, is immersed in the solution to monitor the pH continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant, and a titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is identified as the point of maximum slope on the curve. The volume of titrant at the half-equivalence point is then determined.

-

According to the Henderson-Hasselbalch equation, the pKa is equal to the pH of the solution at the half-equivalence point.[18][19]

-

Conclusion

This compound is a well-characterized heterocyclic compound that serves as a valuable building block for the development of new functional molecules. Its defined physicochemical properties, coupled with the established biological importance of the oxadiazole scaffold, make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The role of its derivatives as IDO1 inhibitors in cancer immunotherapy highlights the significant potential of this chemical class in developing next-generation therapeutics. The standardized protocols for determining its properties ensure reliable characterization, facilitating its broader application in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 6. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 88598-08-7 [m.chemicalbook.com]

- 8. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. athabascau.ca [athabascau.ca]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid

CAS Number: 88598-08-7

This technical guide provides a comprehensive overview of 1,2,5-Oxadiazole-3-carboxylic acid, also known as furazan-3-carboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential therapeutic applications.

Core Compound Properties

This compound is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a carboxylic acid group.[1] This structure serves as a key building block in the synthesis of more complex molecules with diverse biological activities. The presence of the oxadiazole ring, a bioisostere for ester and amide groups, often imparts favorable pharmacokinetic properties and metabolic stability to parent compounds.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 88598-08-7 | PubChem[1] |

| Molecular Formula | C₃H₂N₂O₃ | PubChem[1] |

| Molecular Weight | 114.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=NON=C1C(=O)O | PubChem[1] |

| Melting Point | 70.22 °C (Predicted) | Chemchart[2] |

| Flash Point | 106.54 °C (Predicted) | Chemchart[2] |

| Water Solubility | 310937 mg/L (Predicted) | Chemchart[2] |

| LogP | -0.4 (Predicted) | PubChem[1] |

| Hydrogen Bond Donors | 1 | Chemchart[2] |

| Hydrogen Bond Acceptors | 4 | Chemchart[2] |

| Rotatable Bonds | 1 | Chemchart[2] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the oxadiazole ring and the subsequent functional group manipulation to yield the carboxylic acid.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Stage 1: Synthesis of a 3,4-disubstituted-1,2,5-oxadiazole intermediate

This stage involves the cyclization of an appropriate α-dioxime. For the synthesis of the parent compound, glyoxime would be the logical starting material.

-

Reaction Setup: A solution of the starting α-dioxime is prepared in a suitable solvent, such as an aqueous base.

-

Cyclization: The reaction mixture is heated to facilitate the base-mediated cyclization.[4] Continuous flow reactors can be employed for large-scale synthesis to ensure safety and control over the reaction conditions.[3][4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The intermediate product, a 3,4-disubstituted-1,2,5-oxadiazole, is isolated through extraction.[4]

Stage 2: Oxidation to this compound

The intermediate from Stage 1 is then oxidized to form the carboxylic acid.

-

Oxidation Reaction: The isolated intermediate is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to manage the exothermic nature of the reaction.[3]

-

Quenching and Purification: The reaction is quenched, and the desired this compound is purified from the reaction mixture. Due to the potential instability of the final product in its solid form, it can be isolated as a salt, for example, with N-methylmorpholine, to improve handling and safety.[3]

Applications in Drug Discovery and Development

The 1,2,5-oxadiazole scaffold is of significant interest to medicinal chemists due to its wide range of pharmacological activities.[5] Derivatives of this compound have been explored for various therapeutic applications, highlighting the importance of this core structure in the development of novel drugs.

As Cancer Therapeutics

A notable application of 1,2,5-oxadiazole derivatives is in the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1).[6] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of tryptophan.[6] By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response. Several 1,2,5-oxadiazole-3-carboximidamide derivatives have shown potent inhibitory activity against IDO1 in both enzymatic and cellular assays.[6]

As Antiviral Agents

The 1,2,4-oxadiazole isomer, structurally related to the 1,2,5-oxadiazole core, has been investigated for its potential as an antiviral agent. For instance, derivatives containing an aryl carboxylic acid moiety have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle.[7] This suggests that the broader oxadiazole carboxylic acid scaffold could be a promising starting point for the development of novel antiviral therapies.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis, while requiring careful safety considerations, provides access to a range of biologically active molecules. The demonstrated efficacy of its derivatives as anticancer and potentially antiviral agents underscores the importance of further research into this compound and its analogs for the development of new and effective therapeutics. The data and protocols presented in this guide aim to support and facilitate these research endeavors.

References

- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

An In-depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and representative methodologies for its synthesis and characterization. A key focus is placed on the biological significance of the 1,2,5-oxadiazole core, particularly in the context of its derivatives as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the chemical structure, a representative synthetic workflow, and the IDO1 signaling pathway to provide a thorough resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as furazan-3-carboxylic acid, is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the carboxylic acid functional group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 114.06 g/mol | --INVALID-LINK-- |

| CAS Number | 88598-08-7 | --INVALID-LINK-- |

| Predicted Melting Point | 70.22 °C | --INVALID-LINK-- |

| Predicted Boiling Point | 277.8 °C | --INVALID-LINK-- |

| Predicted Water Solubility | 310,937 mg/L | --INVALID-LINK-- |

| Predicted LogP | -0.4 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods common for the formation of the 1,2,5-oxadiazole (furazan) ring system. A representative synthetic strategy involves the cyclization of a corresponding dioxime precursor. Below is a generalized experimental workflow and a detailed, representative protocol.

Caption: Generalized experimental workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative

This protocol is a representative example for the synthesis of a 1,2,5-oxadiazole derivative and may be adapted for the synthesis of the title compound.

Materials:

-

Appropriate dioxime precursor

-

Dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve the dioxime precursor in an anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the dehydrating agent dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Data

While detailed spectra for this compound are available in spectral databases such as SpectraBase, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.[1]

| Technique | Expected Characteristics |

| ¹H NMR | A singlet in the downfield region for the proton on the oxadiazole ring. A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the two distinct carbons of the oxadiazole ring and a downfield signal for the carbonyl carbon of the carboxylic acid. The carbon attached to the carboxylic acid group would be more deshielded. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). Sharp C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). C=N and N-O stretching vibrations characteristic of the oxadiazole ring (approx. 1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed. Common fragmentation patterns would include the loss of CO₂ (-44 Da) and HCN (-27 Da). |

Biological Activity and Signaling Pathway

The 1,2,5-oxadiazole scaffold is a key component in a number of biologically active molecules. Notably, derivatives of this compound have been investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2]

In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function, and kynurenine metabolites can induce T-cell apoptosis. By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the anti-tumor immune response. Several IDO1 inhibitors have been investigated in clinical trials for cancer immunotherapy.[1][3][4][5][6]

The signaling pathway below illustrates the mechanism of IDO1-mediated immune suppression and the therapeutic intervention point for IDO1 inhibitors.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Oxadiazole-3-carboxylic acid, also known by its IUPAC name, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its derivatives as potent enzyme inhibitors.

Chemical Identity and Properties

The definitive IUPAC name for this compound is This compound [1]. It is also known by its synonym, furazan-3-carboxylic acid[1]. This molecule is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid group attached at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂O₃ | PubChem[1] |

| Molecular Weight | 114.06 g/mol | PubChem[1] |

| CAS Number | 88598-08-7 | PubChem[1] |

| Melting Point | 70.22 °C | Chemchart[2] |

| Water Solubility | 310,937 mg/L | Chemchart[2] |

| InChI Key | JBLHCUQCDKBPGY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=NON=C1C(=O)O | PubChem[1] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a topic of significant interest due to their potential applications. While a specific protocol for the parent compound is not detailed in the provided results, a well-documented, large-scale synthesis of the closely related 4-methyl-1,2,5-oxadiazole-3-carboxylic acid offers a robust and adaptable methodology[5].

Representative Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and illustrates a common synthetic route.

Step 1: Cyclization to form the Oxadiazole Ring

This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This reaction is often base-mediated and can be performed in a continuous flow reactor to manage potential thermal instability and enhance safety and scalability[5].

Step 2: Selective Oxidation to the Carboxylic Acid

The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄). To control the exothermicity of the reaction, a portion-wise addition of the oxidizing agent is recommended[5]. The desired product can then be isolated through extraction.

For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, a one-pot synthesis-functionalization strategy has been developed. This involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].

Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].

Inhibition of SENP2: A Case Study

A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of protein activity and are attractive targets for drug discovery in various diseases. The discovery of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual screening workflow.

The workflow began with the identification of small molecules possessing similar shape and electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A Förster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the SENP2 endopeptidase activity of the selected compounds. This screening cascade successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2 inhibitory activity, with the most potent derivatives exhibiting IC₅₀ values in the low micromolar range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point for the development of novel therapeutic agents targeting SENPs.

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds for researchers in drug discovery and development. Their straightforward synthesis, coupled with a diverse range of biological activities, positions them as promising scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles as SENP2 inhibitors through a systematic screening process underscores the potential of this chemical motif to yield potent and selective modulators of key biological targets. Further exploration of the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

References

- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5-Oxadiazole-3-carboxylic acid, a key heterocyclic compound, and its derivatives are emerging as a versatile scaffold in medicinal chemistry and drug development. With a molecular weight of 114.06 g/mol , this compound serves as a crucial building block for novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the current understanding of its and its derivatives' roles in modulating key signaling pathways implicated in various diseases, including cancer.

Core Compound Properties

This compound, also known as furazan-3-carboxylic acid, is a stable organic compound with a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its chemical structure and properties make it an attractive starting material for the synthesis of a wide range of derivatives with diverse pharmacological activities.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 114.06 g/mol | [1] |

| Molecular Formula | C₃H₂N₂O₃ | [1] |

| CAS Number | 88598-08-7 | [2] |

| Appearance | Solid | |

| InChI Key | JBLHCUQCDKBPGY-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1cnon1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the cyclization of a suitable dioxime precursor followed by a selective oxidation reaction. The following protocol is adapted from the established synthesis of the closely related compound, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid[3].

Experimental Protocol

Step 1: Synthesis of 3-Methyl-1,2,5-oxadiazole

This step involves the cyclization of a commercially available dioxime. A common method for the formation of the 1,2,5-oxadiazole ring is the dehydration of a vicinal dioxime[4].

-

Reagents: Butane-2,3-dione dioxime, dehydrating agent (e.g., thionyl chloride or a continuous flow process for safety)[3].

-

Procedure:

-

In a well-ventilated fume hood, dissolve butane-2,3-dione dioxime in a suitable solvent.

-

Slowly add the dehydrating agent while maintaining the reaction temperature. Due to the potential thermal instability of the starting material and product, a continuous flow process is recommended for enhanced safety and control[3].

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1,2,5-oxadiazole.

-

Purify the product by distillation or chromatography.

-

Step 2: Oxidation to this compound

The methyl group on the oxadiazole ring is then oxidized to a carboxylic acid.

-

Reagents: 3,4-Dimethyl-1,2,5-oxadiazole, a strong oxidizing agent (e.g., potassium permanganate)[3].

-

Procedure:

-

Dissolve the 3,4-dimethyl-1,2,5-oxadiazole in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent).

-

Cool the solution in an ice bath.

-

Slowly and portion-wise, add the oxidizing agent to control the exothermic reaction[3].

-

Stir the reaction mixture vigorously and monitor the progress by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

-

Synthesis Workflow

Applications in Drug Development and Signaling Pathways

The 1,2,5-oxadiazole scaffold is of significant interest in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups. Derivatives of this compound have been investigated for their potential to modulate various biological targets.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Derivatives of 1,2,5-Oxadiazole-3-carboximidamide have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[5]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune responses. Its overexpression in the tumor microenvironment leads to immunosuppression.

The inhibition of IDO1 by these oxadiazole derivatives can restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This mechanism of action makes them promising candidates for cancer immunotherapy.

General Pharmacological Relevance of Oxadiazoles

While specific signaling pathways for the parent this compound are not extensively documented, the broader class of oxadiazole derivatives exhibits a wide range of pharmacological activities. These include roles as anti-inflammatory, antimicrobial, and anticancer agents[6][7]. The diverse biological activities stem from the ability of the oxadiazole ring to engage in various non-covalent interactions with biological macromolecules.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward, albeit potentially hazardous, synthesis provides access to a scaffold that is ripe for derivatization. The demonstrated activity of its derivatives as potent enzyme inhibitors, particularly in the context of cancer immunotherapy, underscores the therapeutic potential of this chemical class. Further research into the specific biological targets and signaling pathways of the parent acid and its simpler derivatives is warranted to fully unlock its potential in drug discovery and development. Professionals in the field are encouraged to explore the versatility of this compound in their research endeavors.

References

- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Synonyms, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Oxadiazole-3-carboxylic acid, a key heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of its synonyms, related compounds, and, most importantly, delves into the experimental methodologies and therapeutic applications that are at the forefront of current research. The unique chemical properties of the 1,2,5-oxadiazole (also known as furazan) ring system make it a valuable scaffold in the design of novel therapeutic agents.

Synonyms and Chemical Identifiers

The most common synonym for this compound is furazan-3-carboxylic acid .[1] It is crucial for researchers to be familiar with both nomenclatures when conducting literature searches and sourcing chemical reagents. The compound is indexed under the CAS number 88598-08-7 . While specific trade names are not prevalent, it is available from various chemical suppliers under its systematic name or common synonym.

Derivatives of this core structure are often named based on the substitution on the furazan ring. For example, the addition of a methyl group at the 4-position results in 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to act as bioisosteres for carboxylic acids and other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of molecules. Key areas of investigation include:

-

Oncology: Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[2][3] Inhibition of IDO1 can restore anti-tumor immunity, making these compounds promising candidates for cancer immunotherapy.

-

Infectious Diseases: The furazan scaffold is being explored for the development of novel antimalarial agents. Research has shown that derivatives can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4]

-

Neuroscience: A number of 1,2,5-oxadiazole derivatives have been synthesized and evaluated as muscarinic receptor agonists.[5] These receptors play a crucial role in the central and peripheral nervous systems, and their modulation is a key strategy for treating various neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the biological activity of selected 1,2,5-oxadiazole derivatives from recent studies. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 23 | hIDO1 | Enzymatic Assay | 108.7 | [2][3] |

| Compound 25 | hIDO1 | Enzymatic Assay | 178.1 | [2][3] |

| Compound 26 | hIDO1 | Enzymatic Assay | 139.1 | [2][3] |

| Compound 23 | hIDO1 in HEK293T cells | Cellular Assay | 19.88 | [2][3] |

| Compound 25 | hIDO1 in HEK293T cells | Cellular Assay | 68.59 | [2][3] |

| Compound 26 | hIDO1 in HEK293T cells | Cellular Assay | 57.76 | [2][3] |

Experimental Protocols

Detailed and replicable experimental protocols are fundamental for advancing research. Below are representative protocols for the synthesis of a 1,2,5-oxadiazole derivative and for a key biological assay.

Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxamide

This protocol describes a multi-step synthesis starting from commercially available 4-amino-3-nitrobenzoic acid.

Step 1: Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxylic acid 1-oxide

-

Dissolve 4-amino-3-nitrobenzoic acid in an alkaline solution of ethanol and water.

-

Cool the solution to 0°C.

-

Add a 13% aqueous solution of sodium hypochlorite dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 21 hours.

-

Add water at 0°C and acidify with 6 M HCl to precipitate the product.

-

Filter and dry the precipitate in vacuo to yield benzo[c][3][6][7]oxadiazole-5-carboxylic acid 1-oxide as a yellow solid.[8]

Step 2: Reduction to Benzo[c][3][6][7]oxadiazole-5-carboxylic acid

-

Heat a mixture of the product from Step 1 in absolute ethanol to 70°C.

-

Add triethyl phosphite and continue heating for 17 hours.

-

Cool the reaction mixture and evaporate the solvent to obtain the crude product.

-

Purify by recrystallization to yield benzo[c][3][6][7]oxadiazole-5-carboxylic acid.[8]

Step 3: Formation of the Acyl Chloride

-

Reflux a mixture of the carboxylic acid from Step 2 in thionyl chloride for 4 hours.

-

Concentrate the resulting mixture and dry in vacuo to yield the acyl chloride as a brown solid.[8]

Step 4: Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxamide

-

Cool a 25% aqueous solution of ammonia in an ice bath.

-

Add a solution of the acyl chloride from Step 3 in 1,4-dioxane dropwise.

-

Stir the reaction mixture for 1.5 hours.

-

Collect the precipitate by filtration, wash with water, and dry to yield the final product.[8]

IDO1 Inhibition Assay Protocol

This protocol outlines a common method for screening compounds for their ability to inhibit the IDO1 enzyme.

Reagents and Materials:

-

IDO1 His-Tag enzyme

-

IDO1 Reaction Solution (containing L-Trp substrate)

-

1x IDO1 Assay Buffer

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of measuring absorbance at 320-325 nm

Procedure:

-

Thaw the IDO1 Reaction Solution and aliquot 180 µL into each well of a 96-well plate.

-

Add 10 µL of the test inhibitor solution to the designated "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 10 µL of the inhibitor buffer (without the inhibitor). Ensure the final DMSO concentration is below 0.5%.

-

Thaw the IDO1 His-Tag enzyme on ice.

-

Dilute the IDO1 His-Tag enzyme in 1x IDO1 Assay Buffer to a concentration of 40 ng/µL. Keep the diluted enzyme on ice.

-

Add 10 µL of 1x IDO1 Assay Buffer to the "Blank" well.

-

Initiate the enzymatic reaction by adding 10 µL of the diluted IDO1 His-Tag enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at room temperature for 3 hours with slow shaking.

-

Measure the absorbance of the reaction product at a wavelength of 320-325 nm.[7][9]

-

The percentage of inhibition can be calculated by comparing the absorbance of the test inhibitor wells to the positive and blank controls.

Visualizations

High-Throughput Screening Workflow for 1,2,5-Oxadiazole Derivatives

The following diagram illustrates a typical high-throughput screening (HTS) workflow designed to identify novel 1,2,5-oxadiazole-based enzyme inhibitors from a large compound library.

Caption: High-throughput screening workflow for identifying 1,2,5-oxadiazole inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. This guide has provided a foundational understanding of their synonyms, biological relevance, and the experimental approaches used to explore their potential. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5-oxadiazole-3-carboxylic acid, a key heterocyclic compound. It delves into the historical context of its discovery, tracing the early synthetic routes to the 1,2,5-oxadiazole (furazan) ring and the subsequent development of methods to introduce the carboxylic acid functionality. This document presents key physicochemical data in a structured format, offers a detailed experimental protocol for the synthesis of a closely related derivative to illustrate the core chemical principles, and discusses the landscape of its biological activity, which is primarily centered on its derivatives. Visual diagrams of synthetic pathways are provided to enhance understanding.

Discovery and History

The journey to understanding this compound begins with the discovery of its core heterocyclic structure, the 1,2,5-oxadiazole ring, also known by its trivial name, furazan.

The Furazan Ring System

The synthesis of the furazan ring dates back to the 19th century. The most fundamental and enduring method for its creation is the dehydration of α-dioximes. This process typically involves heating the dioxime with a dehydrating agent. For instance, the parent furazan ring can be synthesized from the dehydration of glyoxime.[1] This foundational reaction laid the groundwork for accessing a wide array of substituted furazan derivatives.

Emergence of this compound

Early reports refer to this compound as "furazancarboxylic acid." One of the historical methods for its preparation involves the oxidation of a pre-existing alkyl or functionalized alkyl side chain on the furazan ring. A notable example is the oxidation of furazanpropionic acid using a strong oxidizing agent like potassium permanganate to yield furazancarboxylic acid.[1] This oxidative approach proved to be a viable strategy for introducing the carboxylic acid moiety onto the stable furazan core.

Another classical approach involves the oxidation of a methyl group. For example, 3,4-dimethylfurazan can be oxidized first to methylfurazancarboxylic acid and subsequently to furazandicarboxylic acid using potassium permanganate.[1] This demonstrates the stepwise oxidation of alkyl side chains as a route to furazan carboxylic acids.

Modern synthetic efforts continue to build upon these principles, often employing more refined and safer methodologies. A contemporary example is the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which involves the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole, followed by the selective oxidation of one of the methyl groups to a carboxylic acid.[2] This modern approach highlights the enduring relevance of the fundamental synthetic strategies developed in the early days of furazan chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂O₃ | [3] |

| Molecular Weight | 114.06 g/mol | [3] |

| CAS Number | 88598-08-7 | [4] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=NON=C1C(=O)O | [3] |

| InChIKey | JBLHCUQCDKBPGY-UHFFFAOYSA-N | [3] |

| Melting Point | 107 °C (for "furazancarboxylic acid") | [1] |

Experimental Protocols

While the original, historical experimental protocols can be sparse in detail, modern syntheses of closely related derivatives provide a clear and detailed picture of the methodologies involved. The following is a representative, two-step protocol for the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which illustrates the key transformations of dioxime cyclization and subsequent side-chain oxidation.[2][5]

Step 1: Synthesis of 3,4-dimethyl-1,2,5-oxadiazole

This step involves the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime.

-

Materials: (2E,3E)-butane-2,3-dione dioxime, a suitable base (e.g., sodium hydroxide), and an appropriate solvent system.

-

Procedure: A solution of the base is prepared in the chosen solvent. (2E,3E)-butane-2,3-dione dioxime is then added to this solution. The reaction mixture is heated to a specific temperature for a defined period to facilitate the cyclization and dehydration to form 3,4-dimethyl-1,2,5-oxadiazole. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated. In modern large-scale synthesis, this is often achieved through extraction rather than distillation to enhance safety.[5] The resulting organic layer containing the 3,4-dimethyl-1,2,5-oxadiazole can be carried forward to the next step.

Step 2: Oxidation to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid

This step involves the selective oxidation of one of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole.

-

Materials: 3,4-dimethyl-1,2,5-oxadiazole (from Step 1), potassium permanganate (KMnO₄), water, and a suitable work-up solvent (e.g., ethyl acetate).

-

Procedure: The 3,4-dimethyl-1,2,5-oxadiazole is dissolved in an aqueous solution. To manage the exothermicity of the reaction, potassium permanganate is added portion-wise while carefully controlling the temperature of the reaction mixture. The reaction is stirred until the oxidation is complete, as determined by monitoring the disappearance of the starting material. Upon completion, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration. The aqueous solution is then acidified, and the desired product, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, is extracted into an organic solvent. The solvent is then removed under reduced pressure to yield the final product. For safety reasons, especially in large-scale preparations, the product can be isolated as a salt (e.g., with N-methyl morpholine) to avoid handling the potentially explosive free acid in its solid form.[2]

Biological Activity

While this compound itself has not been the subject of extensive biological investigation, its core structure is a key pharmacophore in a range of biologically active molecules. The majority of research has focused on its derivatives, particularly in the field of oncology.

Derivatives of 1,2,5-oxadiazole-3-carboxamide have emerged as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[6] IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in creating an immunosuppressive tumor microenvironment. By inhibiting IDO1, these compounds can help to restore the body's anti-tumor immune response. This has made the this compound scaffold a subject of significant interest in the development of novel cancer immunotherapies.[6]

Visualizations

Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Caption: General synthesis of the 1,2,5-oxadiazole (furazan) ring via dehydration of an α-dioxime.

Caption: Synthesis of this compound via oxidation of a methylfurazan.

References

- 1. Furazan - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,5-Oxadiazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2,5-Oxadiazole-3-carboxylic acid (also known as Furazan-3-carboxylic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines information from spectral databases with data from closely related analogs to offer a robust predictive and analytical resource.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: Furazan-3-carboxylic acid[1]

-

Molecular Formula: C₃H₂N₂O₃[1]

-

Molecular Weight: 114.06 g/mol [1]

-

CAS Number: 88598-08-7[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum for this compound is cataloged in the Wiley-VCH database, accessible through SpectraBase.[1] While the full experimental data set is proprietary, the existence of this spectrum confirms its characterization. Based on the analysis of related oxadiazole and furazan structures, the expected chemical shifts are presented in Table 1.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum is noted in the PubChem database, attributed to Chemical Block, Russia.[1] Quantitative data from this source is not publicly accessible. The molecule possesses two distinct protons: one on the oxadiazole ring and one in the carboxylic acid group. The expected chemical shifts are outlined in Table 1. The carboxylic acid proton signal is typically broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹³C | ~150 - 160 | Singlet | Carbon of the carboxylic acid (C=O). |

| ~140 - 155 | Singlet | Carbon atom in the oxadiazole ring attached to the carboxylic acid. | |

| ~110 - 125 | Singlet | CH carbon atom in the oxadiazole ring. | |

| ¹H | ~8.0 - 9.5 | Singlet | Proton on the oxadiazole ring (furazan ring proton). |

| ~10.0 - 13.0 | Singlet (broad) | Carboxylic acid proton (-COOH). Exchangeable with D₂O. |

Note: Predicted chemical shifts are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not currently available in public spectral libraries. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. These predictions are summarized in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (aromatic/heterocyclic) | ~3100 | Medium to Weak | Stretching |

| C=O (Carboxylic Acid) | 1750 - 1700 | Strong | Stretching |

| C=N (Oxadiazole Ring) | 1650 - 1550 | Medium to Strong | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching |

| C-O-C (Oxadiazole Ring) | 1150 - 1050 | Medium | Stretching |

| O-H (Carboxylic Acid) | 950 - 900 | Medium, Broad | Out-of-plane bend |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The expected fragmentation pattern under electron ionization (EI) would likely involve the loss of the carboxylic acid group and fragmentation of the oxadiazole ring. The predicted key fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 114 | [M]⁺ | Molecular Ion |

| 97 | [M - OH]⁺ | Loss of hydroxyl radical |

| 69 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 43 | [C₂HNO]⁺ | Fragment from the oxadiazole ring |

| 42 | [C₂H₂N]⁺ | Fragment from the oxadiazole ring |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For direct insertion, use a standard EI source with an electron energy of 70 eV. This technique will induce fragmentation.

-

Electrospray Ionization (ESI): For LC-MS, use an ESI source. This is a softer ionization technique that is more likely to yield the molecular ion. The sample should be dissolved in a polar solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-200) to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of furazan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazan-3-carboxylic acid, a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with a carboxylic acid group, serves as a versatile building block in medicinal chemistry and materials science. The furazan moiety is recognized as a bioisostere for other five-membered aromatic rings and can influence the physicochemical and pharmacological properties of a molecule. This technical guide provides a detailed overview of the known physical and chemical properties of furazan-3-carboxylic acid, its synthesis, and its role as a precursor to various functionalized derivatives.

Physical and Chemical Properties

Quantitative data for furazan-3-carboxylic acid is not extensively reported in publicly available literature. The following tables summarize the available data for the parent compound and some of its relevant derivatives. Inferred properties based on the general characteristics of furazans and carboxylic acids are also included for context.

Table 1: Physical Properties of Furazan-3-carboxylic Acid and Related Compounds

| Property | Furazan-3-carboxylic Acid | 4-Amino-furazan-3-carboxylic Acid | Furazancarboxylic acid (isomer unspecified) | Notes |

| Molecular Formula | C₃H₂N₂O₃[1] | C₃H₃N₃O₃ | C₃H₂N₂O₃ | |

| Molecular Weight | 114.06 g/mol [1] | 129.07 g/mol | 114.06 g/mol | |

| Melting Point | Data not available | Decomposes around 224 °C[2] | 107 °C[3] | The melting point of the unspecified isomer provides a likely estimate. |

| Boiling Point | Data not available | Data not available | Data not available | Expected to be high due to hydrogen bonding and polarity. |

| Solubility | Data not available | Data not available | Data not available | Likely soluble in polar organic solvents and aqueous bases. |

| Appearance | Data not available | Off-white solid | Data not available |

Table 2: Chemical Properties of Furazan-3-carboxylic Acid

| Property | Value/Description | Notes |

| pKa | Data not available | The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-5, influenced by the electron-withdrawing nature of the furazan ring. |

| Reactivity | The furazan ring is generally stable but can be susceptible to cleavage under strong reducing conditions. The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. | The reactivity of the furazan ring can be activated or deactivated by substituents. |

| Stability | Expected to be thermally stable to a certain degree, but decarboxylation may occur at elevated temperatures. The stability of furazan derivatives is an active area of research, particularly for energetic materials.[4] |

Spectral Data

¹H NMR: A single proton signal for the C-H of the furazan ring is expected, likely in the downfield region (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring. The carboxylic acid proton would appear as a broad singlet, typically at δ 10-13 ppm, although its observation can be solvent-dependent.

¹³C NMR: Two signals for the carbon atoms of the furazan ring are expected in the aromatic region (δ 140-160 ppm). The carbonyl carbon of the carboxylic acid would appear further downfield (δ 160-180 ppm).

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band (around 3000 cm⁻¹), a strong C=O stretching band (around 1700-1730 cm⁻¹), and C-O stretching and O-H bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group, followed by fragmentation of the furazan ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of furazan-3-carboxylic acid is not explicitly provided in the searched literature, a general synthetic approach can be inferred from the synthesis of its derivatives and related furazan compounds. A plausible pathway involves the oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituted furazan.

General Synthetic Workflow:

Caption: General synthetic workflow for furazan-3-carboxylic acid.

Representative Protocol for the Synthesis of a Furazan Derivative (4-Amino-furazan-3-carboxylic Acid):

The synthesis of 4-amino-furazan-3-carboxylic acid often starts from the corresponding amidoxime. A general procedure involves the reductive opening of a 1,2,4-oxadiazole ring.[5]

-

Synthesis of the Starting 1,2,4-Oxadiazole: The appropriate 4-substituted (1,2,4-oxadiazol-3-yl)furazan is synthesized from the corresponding 4-aminofurazan-3-carboxylic acid amidoxime.[5]

-

Reductive Ring Opening: The 1,2,4-oxadiazole derivative is treated with a reducing agent, such as hydrazine, to open the oxadiazole ring and form the amidrazone of 4-aminofurazan-3-carboxylic acid.[5]

-

Hydrolysis (Hypothetical for parent acid): While not explicitly for the parent acid, a subsequent hydrolysis step of a suitable precursor like an ester or amide would yield the carboxylic acid.

Chemical Reactivity and Stability

The chemical reactivity of furazan-3-carboxylic acid is dictated by the interplay between the furazan ring and the carboxylic acid functionality.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride). Derivatives of 4-amino-furazan-3-carboxylic acid are often coupled with various carboxylic acids to form amides with potential biological activity.[5]

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

-

Reactivity of the Furazan Ring: The furazan ring is an electron-deficient aromatic system.

-

Nucleophilic Aromatic Substitution: The ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.

-

Ring Cleavage: The N-O bonds in the furazan ring can be cleaved under certain reductive conditions.

-

Thermal Stability: Furazan-based compounds are often investigated for their thermal stability, especially in the context of energetic materials. The decomposition of furazan derivatives can be complex, often involving the release of nitrogen-containing gases. The thermal decomposition of 3-amino-4-nitrofurazan has been studied, indicating the potential for exothermic decomposition.

-

Logical Relationship of Reactivity:

Caption: Reactivity map of furazan-3-carboxylic acid.

Biological Activity and Drug Development Potential

While direct biological activity data for furazan-3-carboxylic acid is scarce, its derivatives have shown significant promise in drug discovery.

-

Antimalarial Activity: N-acylated derivatives of 4-amino-furazan-3-amines have demonstrated potent activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[5] These compounds are being explored as potential new antimalarial agents.

-

Antifungal and Antimicrobial Activity: Various derivatives of furazan carboxylic acids are being investigated for their potential as antifungal and antimicrobial agents. The furazan scaffold is seen as a valuable component in the design of new therapeutic agents.

-

Enzyme Inhibition: Certain furazan derivatives have been found to act as enzyme inhibitors, which is a common mechanism of action for many drugs.

The carboxylic acid group in these molecules often serves as a handle for further derivatization to optimize properties such as solubility, cell permeability, and target binding affinity.

Signaling Pathway Involvement (Hypothetical):

As many biologically active compounds exert their effects by modulating signaling pathways, it is plausible that furazan-3-carboxylic acid derivatives could interact with various cellular targets. The specific pathways would depend on the overall structure of the derivative.

References

Methodological & Application

Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 1,2,5-oxadiazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to two primary synthetic routes: the oxidation of 3-methyl-1,2,5-oxadiazole and the hydrolysis of 3-cyano-1,2,5-oxadiazole.

Introduction

1,2,5-Oxadiazoles, also known as furazans, are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. The incorporation of a carboxylic acid moiety at the 3-position of the oxadiazole ring provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of various biologically active molecules and energetic materials. This document details the necessary reagents, conditions, and procedural steps for the successful laboratory-scale synthesis of this compound.

Synthetic Pathways

Two principal synthetic strategies for obtaining this compound are presented. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

Caption: Synthetic approaches to the target compound.

Experimental Protocols

Route 1: Oxidation of 3-Methyl-1,2,5-oxadiazole

This protocol is adapted from the synthesis of structurally similar compounds and involves the selective oxidation of a methyl group to a carboxylic acid.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity/Volume |

| 3-Methyl-1,2,5-oxadiazole | C3H4N2O | 84.07 | 1.0 eq |

| Potassium permanganate (KMnO4) | KMnO4 | 158.03 | 3.0 - 4.0 eq |

| Water (H2O) | H2O | 18.02 | Sufficient |

| Sulfuric acid (H2SO4), concentrated | H2SO4 | 98.08 | As needed |

| Sodium bisulfite (NaHSO3) | NaHSO3 | 104.06 | As needed |

| Diethyl ether (or Ethyl acetate) | (C2H5)2O / C4H8O2 | 74.12 / 88.11 | For extraction |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2,5-oxadiazole in water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate portion-wise to the solution. The addition should be controlled to maintain the reaction temperature below 50 °C. An exothermic reaction will occur.

-

Reaction Monitoring: After the complete addition of potassium permanganate, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration.

-

Decolorization: To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless.

-

Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 1-2 with concentrated sulfuric acid. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Route 2: Hydrolysis of 3-Cyano-1,2,5-oxadiazole

This method involves the conversion of a nitrile group to a carboxylic acid through acid or base-catalyzed hydrolysis.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity/Volume |

| 3-Cyano-1,2,5-oxadiazole | C3HN3O | 95.05 | 1.0 eq |

| Sulfuric acid (H2SO4), concentrated | H2SO4 | 98.08 | ~10-15 eq |

| Water (H2O) | H2O | 18.02 | Sufficient |

| Sodium hydroxide (NaOH), aqueous solution | NaOH | 40.00 | As needed |

| Diethyl ether (or Ethyl acetate) | (C2H5)2O / C4H8O2 | 74.12 / 88.11 | For extraction |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-cyano-1,2,5-oxadiazole to a mixture of concentrated sulfuric acid and water.

-

Hydrolysis Reaction: Heat the reaction mixture to reflux for several hours. The progress of the hydrolysis can be monitored by observing the disappearance of the starting material on a TLC plate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 1-2. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization.

Data Summary